N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024833
InChI:
InChI=1S/C16H15ClN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
SMILES:
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
Molecular Formula:
C16H15ClN2O5S
Molecular Weight:
382.8 g/mol
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide
CAS No.:
Cat. No.: VC1024833
Molecular Formula: C16H15ClN2O5S
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN2O5S |
|---|---|
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | N-[4-(acetylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C16H15ClN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
| Standard InChI Key | YMQKBFVCQUGPOX-UHFFFAOYSA-N |
| SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator